ETHYL 1-{[4,5-DIMETHOXY-2-(METHOXYCARBONYL)ANILINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE
Overview
Description
Ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-4-piperidinecarboxylate is a complex organic compound with a molecular formula of C19H26N2O6S This compound features a piperidine ring substituted with an ethyl ester group and a phenyl ring substituted with methoxy and methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[4,5-DIMETHOXY-2-(METHOXYCARBONYL)ANILINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenyl group, and the addition of the ester and thioamide functionalities. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Addition of Ester and Thioamide Functionalities: These groups can be introduced through esterification and thioamide formation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-4-piperidinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-4-piperidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ETHYL 1-{[4,5-DIMETHOXY-2-(METHOXYCARBONYL)ANILINO]CARBOTHIOYL}-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}amino)-5-phenyl-3-thiophenecarboxylate
- Ethyl 1-{[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]carbamothioyl}-4-piperidinecarboxylate
Uniqueness
Ethyl 1-({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)-4-piperidinecarboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[(4,5-dimethoxy-2-methoxycarbonylphenyl)carbamothioyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6S/c1-5-27-17(22)12-6-8-21(9-7-12)19(28)20-14-11-16(25-3)15(24-2)10-13(14)18(23)26-4/h10-12H,5-9H2,1-4H3,(H,20,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZFILZYZNOATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC2=CC(=C(C=C2C(=O)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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